Cas no 13991-72-5 (Urea,N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso-)

Urea,N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso- structure
13991-72-5 structure
Product Name:Urea,N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso-
CAS No:13991-72-5
MF:C10H18ClN3O2
MW:247.721821308136
CID:175483
PubChem ID:98253
Update Time:2025-04-19

Urea,N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso-
    • 1-(2-chloroethyl)-3-(3-methylcyclohexyl)-1-nitrosourea
    • 1-(2-chloroethyl)-1-nitroso-3-(2-pyridylethyl)urea N-oxide
    • 1-(2-chloroethyl)-1-nitroso-3-(3-methylcyclohexyl)urea
    • AC1L7325
    • NSC307754
    • Urea, N-(2-chloroethyl)-N-nitroso-N'-[2-(2-pyridinyl)ethyl]-, N-oxide
    • Urea, N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso-
    • NSC-93170
    • NSC93170
    • trans-1-(2-Chloroethyl)-3-(3-methylcyclohexyl)-1-nitrosourea
    • BRN 2855995
    • SCHEMBL7131421
    • N-(2-Chloroethyl)-N'-(3-methylcyclohexyl)-N-nitrosocarbamimidic acid
    • 61137-63-1
    • Urea, 1-(2-chloroethyl)-3-(3-methylcyclohexyl)-1-nitroso-, (E)-
    • N-(2-Chloroethyl)-N'-(3-methylcyclohexyl)-N-nitrosourea
    • NSC 93170
    • 13991-72-5
    • NSC 232961
    • Urea, 1-(2-chloroethyl)-3-(3-methylcyclohexyl)-1-nitroso-
    • Urea, N-(2-chloroethyl)-N'-(3-methylcyclohexyl)-N-nitroso-, trans-
    • DTXSID00930656
    • Inchi: 1S/C10H18ClN3O2/c1-8-3-2-4-9(7-8)12-10(15)14(13-16)6-5-11/h8-9H,2-7H2,1H3,(H,12,15)
    • InChI Key: FFCHNDRHTRPWMU-UHFFFAOYSA-N
    • SMILES: ClCCN(C(NC1CCCC(C)C1)=O)N=O

Computed Properties

  • Exact Mass: 247.10894
  • Monoisotopic Mass: 247.1087545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • PSA: 61.77
  • LogP: 2.88780
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk